2,4-dimethyl-N-(propan-2-yl)aniline
Description
2,4-Dimethyl-N-(propan-2-yl)aniline (C₁₁H₁₇N, molecular weight: 163.26 g/mol) is a secondary aromatic amine featuring a benzene ring substituted with two methyl groups at positions 2 and 4, and an isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases for coordination chemistry . Its methyl substituents enhance steric bulk and modulate electronic properties, influencing reactivity in subsequent reactions.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,4-dimethyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)7-10(11)4/h5-8,12H,1-4H3 |
InChI Key |
PWKISCHZJJFHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 2,4-Dimethylaniline with Isopropyl Halides
One of the primary synthetic routes to this compound is the N-alkylation of 2,4-dimethylaniline using isopropyl halides (such as isopropyl chloride or isopropyl bromide). This reaction typically proceeds under mild to moderate heating conditions, often in the presence of a base to scavenge the generated acid and drive the reaction forward.
-
- Solvent: Can be solvent-free or conducted in a high-boiling solvent (e.g., toluene, dimethylformamide).
- Temperature: Usually maintained at or above 80 °C to facilitate alkylation.
- Pressure: Can be performed under atmospheric or slightly elevated pressure.
- Base: Common bases include potassium carbonate or sodium hydride to neutralize HX byproduct.
-
- The nucleophilic nitrogen of 2,4-dimethylaniline attacks the electrophilic carbon of the isopropyl halide, displacing the halide ion and forming the N-isopropylated product.
-
- High yields and purity are achievable with this method due to the straightforward reaction and ease of purification by distillation or recrystallization.
This method is supported by analogous synthesis of N-isopropylanilines, such as 2,4-difluoro-N-(propan-2-yl)aniline, where similar alkylation conditions yielded high purity products efficiently.
One-Pot or Sequential Amination and Alkylation
An alternative approach involves the direct amination of substituted xylenes (precursors to 2,4-dimethylaniline) followed by N-alkylation in a one-pot or sequential manner.
-
- The freshly prepared 2,4-dimethylaniline is then reacted with isopropyl halides as described above.
- This method can streamline synthesis for industrial scale-up by minimizing intermediate purification steps.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 2,4-Dimethylaniline | Commercially available or synthesized in situ |
| Alkylating Agent | Isopropyl chloride or bromide | Readily available halides |
| Solvent | Solvent-free or high-boiling solvents | Solvent-free preferred for green chemistry |
| Temperature | 80–110 °C | Ensures efficient alkylation |
| Reaction Time | Several hours (4–12 h) | Monitored by TLC or GC |
| Base | Potassium carbonate, sodium hydride | Neutralizes HX byproduct |
| Pressure | Atmospheric or slight positive pressure | Depends on setup |
| Workup | Extraction, distillation, recrystallization | Purification to high purity |
Analytical and Research Outcomes
- Yields: Alkylation reactions typically achieve yields in the range of 80–95%, depending on scale and purity of reagents.
- Purity: Final products show high purity confirmed by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
- Scalability: Industrially viable processes utilize continuous flow reactors or one-pot synthesis to maintain consistent quality and yield.
- Selectivity: Alkylation is highly selective for the nitrogen atom, with minimal side reactions on the aromatic ring due to steric hindrance from methyl groups.
- Environmental and Cost Factors: Using solvent-free conditions or recyclable solvents reduces environmental impact and lowers production costs.
Summary Table of Preparation Routes
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Alkylation of 2,4-dimethylaniline | 2,4-Dimethylaniline, isopropyl halide | 80–110 °C, base, solvent or solvent-free | Simple, high yield, scalable | Requires careful temperature control |
| Direct amination of m-xylene + alkylation | m-Xylene, hydroxylamine HCl, V catalyst, isopropyl halide | Catalytic, multi-step, mild conditions | Streamlined industrial synthesis | Multi-step, catalyst cost |
| Nucleophilic addition to form ureas (related) | Aniline derivatives, potassium cyanate | Room temperature, aqueous | Mild, selective, scalable | Not direct synthesis of target |
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Dimethyl-N-(propan-2-yl)aniline is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves the binding of the compound to the active site of the enzyme or receptor, leading to inhibition or activation of the biological function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2,4-dimethyl-N-(propan-2-yl)aniline with analogous compounds based on substituent patterns and amine classification:
Key Observations:
- Amine Classification: The target compound is a secondary amine, contrasting with N,N-di(propan-2-yl)aniline (tertiary) and 2,6-di(propan-2-yl)aniline (primary). Secondary amines are more reactive in nucleophilic substitutions than tertiary amines but less so than primary amines.
- Substituent Effects: Methyl groups at the 2,4-positions donate electron density via inductive effects, activating the benzene ring toward electrophilic substitution. In contrast, 2,6-di(propan-2-yl)aniline exhibits steric hindrance due to bulky isopropyl groups, reducing reactivity .
- Physical Properties: 2,4-Dimethyl-N-(2-methylpropyl)aniline (isobutyl-substituted) is reported as a liquid , while the isopropyl-substituted analogue likely has a lower boiling point due to reduced branching.
Biological Activity
2,4-Dimethyl-N-(propan-2-yl)aniline, also known as 2,4-dimethylisopropylaniline, is an aromatic amine characterized by its unique structure featuring dimethyl substitutions at the 2 and 4 positions of the aniline ring and an isopropyl group attached to the nitrogen atom. This compound has garnered interest in various fields including organic synthesis, pharmaceutical development, and material science due to its potential biological activities.
- Molecular Formula : C₁₁H₁₈N
- Molecular Weight : 178.27 g/mol
- Structural Features : The compound's structure allows for diverse interactions with biological targets, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the alkylation of 2,4-dimethylaniline with isopropyl halides under basic conditions. A common method includes:
- Reacting 2,4-dimethylaniline with isopropyl bromide.
- Using potassium carbonate as a base.
- Conducting the reaction in an organic solvent like acetone or ethanol at elevated temperatures to facilitate alkylation.
Enzyme Inhibition
Research indicates that compounds similar in structure to this compound often exhibit enzyme inhibition properties. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction. This characteristic suggests potential applications in drug development targeting specific enzymes involved in disease pathways.
Case Study 1: Enzyme Binding Affinity
A study explored the binding affinity of structurally related anilines to various enzymes. The findings suggested that modifications at the aromatic ring significantly affect binding efficacy and selectivity. For instance, compounds with similar dimethyl substitutions demonstrated varying degrees of inhibition against enzyme targets such as cytochrome P450 and carbonic anhydrase .
Case Study 2: Antibacterial Testing
In a comparative study involving several anilines, including derivatives of this compound, researchers evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs exhibited significant antibacterial activity, suggesting that further exploration of this compound could yield effective antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethyl-N-(propan-2-yl)aniline | Dimethyl substitutions at different positions | Potentially different biological profiles |
| N,N-Dimethyl-p-toluidine | Dimethyl substitution at para position | Commonly used as a solvent and reagent |
| 3-Methyl-N-(propan-2-yl)aniline | Methyl substitution at meta position | Different reactivity and stability |
The distinct arrangement of substituents in this compound may impart unique chemical reactivity and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
